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Introduction

T-474, also known as KT-474 and SAR444656, is a pioneering, orally bioavailable, heterobifunctional small molecule designed to induce the targeted
Associated Kinase 4 (IRAK4).[1][2][3] Developed by Kymera Therapeutics in partnership with Sanofi, T-474 represents a novel therapeutic modality ir
for the treatment of immune-inflammatory diseases.[1][4] By harnessing the body's ubiquitin-proteasome system, T-474 aims to eliminate both the kir
key mediator in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[2][5][6] This whitepaper provides an in-depth technical oven
findings, quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Properties
The chemical structure of T-474 has been disclosed in scientific publications.

SMILES:CN1C2=C(C=CC=C2C#CCOC3CCN(CC3)CCACCC(CC4)N5C=C(C(=N5)C(F)F)NC(=0)C6=C7N=C(C=CN7N=C6)NSC[C@H]IC[C@@H]3
[8]

Mechanism of Action

T-474 is a proteolysis-targeting chimera (PROTAC) that functions as a heterobifunctional degrader.[9] It is composed of a ligand that binds to IRAK4 ¢
Cereblon (CRBN) E3 ubiquitin ligase.[7][10] This proximity induces the ubiquitination of IRAK4, marking it for degradation by the proteasome.[6] By e
designed to offer a more complete and durable inhibition of the TLR/IL-1R signaling pathway compared to traditional kinase inhibitors that only block -

Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs.[5][11][12] Upon ligand bindin
which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other IRAK family members, leading to the formation of the Myddos:
initiates a downstream signaling cascade, ultimately activating transcription factors such as NF-kB and AP-1, which drive the expression of pro-inflam
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Caption: IRAK4 Signaling and T-474 Mechanism of Action.

Quantitative Data Summary
Preclinical Data

Parameter Value Cell Line | System Reference
IRAK4 Degradation (DC50) 0.88 nM Human PBMCs --INVALID-L
IRAK4 Degradation (DC50) 8.9nM THP-1 cells (24h) --INVALID-L
Max IRAK4 Degradation (Dmax) 101% Human PBMCs --INVALID-L

Pl | Clinical Trial Data (Healthy Vol |

Dosage IRAK4 Reduction (Mean) Study Population Reference
600-1600 mg (single dose) >93% Healthy Volunteers [1]
50-200 mg (daily for 14 days) >95% Healthy Volunteers [1]
50-200 mg QD (daily for 14 days) up to 98% Healthy Subjects [6]

Pl | Clinical Trial Data (Pati ith HS and AD)

Parameter Observation Patient Population Reference

IRAK4 Degradation in Blood Similar to healthy volunteers HS and AD patients [1]

IRAK4 Normalization in Skin Normalized in skin lesions HS and AD patients [1]
Pharmacokinetics
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Parameter Value Condition Reference
Plasma Concentration for 80% IRAK4 Reduction ~ 4.1-5.3 ng/mL Healthy Subjects [6]
Food Effect (600 mg dose) Up to 2.57-fold increase in exposure With high-fat meal [6]
Urinary Excretion <1% Healthy Subjects [6]

Experimental Protocols

Detailed, step-by-step experimental protocols for the following assays are not fully available in the public domain. The following descriptions are base
cited publications.

IRAK4 Degradation Assays

» Objective: To quantify the potency and efficacy of T-474 in degrading IRAK4 protein.
* Methodology Overview:
o Human peripheral blood mononuclear cells (PBMCs) or cell lines such as THP-1 are cultured.[9]
o Cells are treated with varying concentrations of T-474 for a specified duration (e.g., 24 hours).[9]
o IRAKA4 protein levels are measured using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or Western Blotting.[9][10]

o The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the dose-response curves.[9]
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
protocols, we make no warranties, express or implied, regarding the fithess of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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